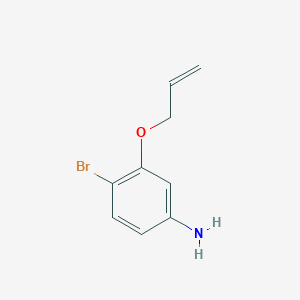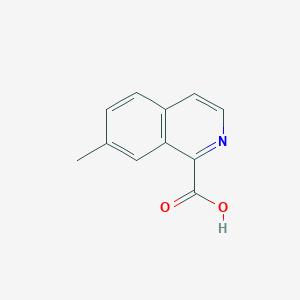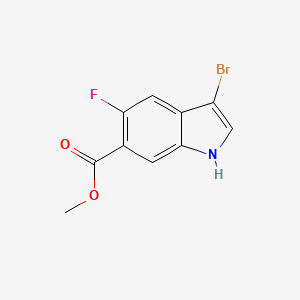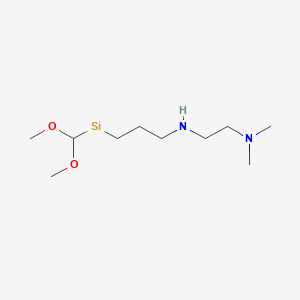
1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide is a compound with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol. This compound is known for its utility in organic synthesis and is characterized by its two benzyl groups attached to the nitrogen atoms of the cyclopentane ring, which also bears two carboxamide groups.
Preparation Methods
The synthesis of 1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide typically involves the reaction of cyclopentane-1,2-dicarboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include:
- Solvent: Dichloromethane or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles such as halides or alkoxides can replace the benzyl groups.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride
- Nucleophiles: Halides, alkoxides
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: This compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.
Material Science: It can be utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups and the cyclopentane ring provide a unique structural framework that can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxamide can be compared with other similar compounds, such as:
1-N,2-N-Dibenzylcyclohexane-1,2-dicarboxamide: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and interactions.
1-N,2-N-Dibenzylbenzene-1,2-dicarboxamide: The presence of a benzene ring instead of a cyclopentane ring can lead to different chemical properties and applications.
1-N,2-N-Dibenzylcyclopentane-1,2-dicarboxylic acid:
The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide |
InChI |
InChI=1S/C21H24N2O2/c24-20(22-14-16-8-3-1-4-9-16)18-12-7-13-19(18)21(25)23-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,22,24)(H,23,25) |
InChI Key |
NTYWXBVIPCLOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)



![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
